2-Furaldehyde, 4-phenylthiosemicarbazone
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Overview
Description
2-Furaldehyde, 4-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde, 4-phenylthiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 4-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-furaldehyde, 4-phenylthiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential enzymatic processes. This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells . The compound’s ability to form stable complexes with metals also underlies its antimicrobial activity, as it can disrupt metal-dependent processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-pyridine-N(4)-phenylthiosemicarbazone: Similar structure but with an acetyl-pyridine moiety instead of furan.
1-(Furan-2-ylmethylene)-4-phenylthiosemicarbazone: Similar structure but with a different substitution pattern on the furan ring.
2-Hydroxyacetophenone-N(4)-phenylthiosemicarbazone: Similar structure but with a hydroxyacetophenone moiety instead of furan.
Uniqueness
2-Furaldehyde, 4-phenylthiosemicarbazone is unique due to its specific combination of the furan ring and the thiosemicarbazone group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
31397-09-8 |
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Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C12H11N3OS/c17-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-16-11/h1-9H,(H2,14,15,17)/b13-9+ |
InChI Key |
VEVZWLDVAFRIQA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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